An In-depth Technical Guide to 3-(2,4-Dichlorobenzoyl)thiophene: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 3-(2,4-Dichlorobenzoyl)thiophene: Synthesis, Properties, and Potential Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(2,4-Dichlorobenzoyl)thiophene. Given the specialized nature of this compound, this document synthesizes information from established chemical principles and data on closely related analogues to offer field-proven insights for research and development.
Introduction: The Significance of the 3-Aroylthiophene Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of the benzene ring. This substitution often maintains or enhances biological activity while favorably modifying physicochemical properties such as solubility and metabolic stability. Acylation of the thiophene ring, particularly at the 3-position, introduces a key carbonyl linker, creating a versatile intermediate for the synthesis of a diverse array of more complex heterocyclic systems. These systems are of significant interest in drug discovery, with applications ranging from anti-inflammatory to antimicrobial and anticancer agents.[1][2][3][4] The incorporation of a 2,4-dichlorophenyl moiety is a common strategy in drug design to modulate ligand-receptor interactions and improve pharmacokinetic profiles.
Physicochemical and Spectroscopic Properties
While specific experimental data for 3-(2,4-Dichlorobenzoyl)thiophene is not extensively available in the public domain, its properties can be reliably predicted based on its constituent parts and data from analogous compounds.
Core Chemical Properties
A summary of the fundamental chemical properties for 3-(2,4-Dichlorobenzoyl)thiophene is presented below.
| Property | Value | Source |
| CAS Number | 898771-52-3 | [5] |
| Molecular Formula | C₁₁H₆Cl₂OS | Calculated |
| Molecular Weight | 257.14 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Inferred |
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of 3-(2,4-Dichlorobenzoyl)thiophene. Below are the expected spectral characteristics based on the analysis of its functional groups and related structures.[6][7][8][9][10][11][12][13][14]
The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene and dichlorophenyl rings.
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Thiophene Protons (δ 7.0-8.0 ppm): Three protons will be present on the thiophene ring, exhibiting characteristic coupling patterns (doublet of doublets, etc.) that will allow for their assignment to the 2, 4, and 5 positions.
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Dichlorophenyl Protons (δ 7.3-7.6 ppm): The three protons on the dichlorophenyl ring will appear as a set of multiplets, with their chemical shifts influenced by the positions of the two chlorine atoms.
The carbon NMR spectrum will provide key information about the carbon skeleton.
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Carbonyl Carbon (δ ~180-190 ppm): A characteristic downfield signal for the ketone carbonyl carbon.
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Thiophene Carbons (δ ~125-145 ppm): Four distinct signals for the carbons of the thiophene ring.
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Dichlorophenyl Carbons (δ ~127-138 ppm): Six signals corresponding to the carbons of the dichlorinated benzene ring, including two signals for the chlorine-substituted carbons.
The IR spectrum will be dominated by a strong absorption band for the carbonyl group.
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C=O Stretch (ν ~1650-1680 cm⁻¹): A strong, sharp peak characteristic of an aryl ketone.
-
C-S Stretch (ν ~600-800 cm⁻¹): A weaker absorption indicating the presence of the thiophene ring.
-
C-Cl Stretch (ν ~1000-1100 cm⁻¹): Absorptions corresponding to the carbon-chlorine bonds.
-
Aromatic C-H Stretch (ν >3000 cm⁻¹): Signals indicative of the aromatic protons.
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
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Molecular Ion Peak (M⁺): An intense peak at m/z corresponding to the molecular weight (256 for the ³⁵Cl isotopes), with a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 and M+4 peaks).
-
Major Fragments: Expect fragmentation patterns corresponding to the loss of CO, Cl, and cleavage at the carbonyl-thiophene bond.
Synthesis and Reactivity
The synthesis of 3-(2,4-Dichlorobenzoyl)thiophene can be approached through several established synthetic methodologies for introducing an acyl group onto a thiophene ring.
Synthetic Strategy: Friedel-Crafts Acylation
The most direct route to an aroylthiophene is the Friedel-Crafts acylation. However, the direct acylation of unsubstituted thiophene with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) typically results in preferential substitution at the more reactive 2-position.[15][16][17][18][19]
To achieve the desired 3-substituted product, a multi-step approach is generally required. One plausible synthetic workflow is outlined below.
Caption: A plausible multi-step synthesis of 3-(2,4-Dichlorobenzoyl)thiophene.
Key Experimental Protocol: Friedel-Crafts Acylation (Illustrative)
The following is a generalized protocol for the acylation step, which would require optimization for this specific substrate.
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Reaction Setup: A solution of 3-substituted thiophene (e.g., 3-bromothiophene) in an anhydrous, inert solvent (e.g., dichloromethane, carbon disulfide) is cooled in an ice bath under an inert atmosphere (e.g., nitrogen or argon).[16]
-
Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise to the stirred solution.[16][17]
-
Acylating Agent Addition: A solution of 2,4-dichlorobenzoyl chloride in the same anhydrous solvent is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-water. The organic layer is separated, washed with a mild base (e.g., sodium bicarbonate solution) and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.
Chemical Reactivity
The reactivity of 3-(2,4-Dichlorobenzoyl)thiophene is governed by the interplay of the electron-rich thiophene ring, the electron-withdrawing benzoyl group, and the dichlorophenyl moiety.
-
Electrophilic Aromatic Substitution: The thiophene ring remains susceptible to further electrophilic attack, although the deactivating effect of the benzoyl group will direct incoming electrophiles to the 4- and 5-positions.
-
Carbonyl Group Reactions: The ketone functionality can undergo a variety of classical carbonyl reactions, such as reduction to the corresponding alcohol, reductive amination, and condensation reactions.
-
Cross-Coupling Reactions: The C-H bonds of the thiophene ring can be activated for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular complexity.
Biological Activity and Potential in Drug Development
While specific biological data for 3-(2,4-Dichlorobenzoyl)thiophene is limited, the broader class of thiophene-containing compounds has demonstrated a wide spectrum of pharmacological activities.[1][2][4][20][21][22][23]
-
Antimicrobial and Antifungal Activity: Many thiophene derivatives have been reported to possess potent activity against a range of bacterial and fungal pathogens.[4]
-
Anti-inflammatory Properties: The thiophene scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer and Cytotoxic Effects: Numerous studies have explored the cytotoxic potential of novel thiophene derivatives against various cancer cell lines.[20][21][22]
The presence of the dichlorobenzoyl moiety in the target molecule suggests that it may have been designed to interact with specific biological targets where halogen bonding and hydrophobic interactions are important for binding affinity. Further screening in relevant biological assays is warranted to elucidate its specific pharmacological profile.
Safety and Handling
As the toxicological properties of 3-(2,4-Dichlorobenzoyl)thiophene have not been fully investigated, it should be handled with care in a laboratory setting.[24] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[24][25][26] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[24][25] In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.[25][26]
Conclusion
3-(2,4-Dichlorobenzoyl)thiophene is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. Its synthesis, while requiring a regioselective approach, utilizes well-established chemical transformations. The combination of the biologically active thiophene nucleus and the modulating influence of the dichlorobenzoyl group makes this compound an attractive target for further investigation in medicinal chemistry and drug discovery programs. This guide provides a foundational understanding of its chemical properties and a framework for its synthesis and handling, empowering researchers to explore its full potential.
References
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[Supporting Information - AWS]([Link] Hatteras-prod/312.pdf)
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